2,6-dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride
Description
Properties
IUPAC Name |
2,6-dimethyl-4-(pyrrolidin-1-ylmethyl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10-7-12(8-11(2)13(10)15)9-14-5-3-4-6-14;/h7-8,15H,3-6,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVORQMUWFUIOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CN2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379001 | |
| Record name | 2,6-dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218796-04-4 | |
| Record name | 2,6-dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2,6-Dimethyl-4-(pyrrolidin-1-ylmethyl)phenol (Free Base)
The core synthetic strategy involves a Mannich-type reaction or nucleophilic substitution where pyrrolidine is introduced via a chloromethyl or hydroxymethyl intermediate on the phenol ring.
- Starting Material: 2,6-dimethylphenol.
- Intermediate Formation: The phenol is first functionalized at the 4-position with a chloromethyl or hydroxymethyl group, typically by reaction with formaldehyde and hydrochloric acid or paraformaldehyde under acidic conditions.
- Nucleophilic Substitution: Pyrrolidine is reacted with the intermediate in an appropriate solvent to substitute the halide or hydroxyl group, forming the 4-(pyrrolidin-1-ylmethyl)phenol.
- Solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or ethanol are commonly employed due to their ability to dissolve both reactants and facilitate nucleophilic substitution.
- The reaction is often performed under inert atmosphere (e.g., nitrogen) to avoid oxidation or side reactions.
- Temperature ranges from ambient to reflux temperatures (approximately 25°C to 80°C), depending on solvent and reagent reactivity.
- Reaction times vary from several hours up to 48 hours to ensure completion.
A mixture of 2,6-dimethylphenol, paraformaldehyde, and pyrrolidine is refluxed in anhydrous ethanol under argon for about 4 hours. After cooling, the solvent is removed under reduced pressure, and the crude product is purified by flash chromatography using dichloromethane/methanol mixtures.
Conversion to Hydrochloride Salt
The free base is converted to its hydrochloride salt to improve stability and handling:
- The free base is dissolved in an appropriate solvent (e.g., ethanol or ethyl acetate).
- Anhydrous hydrogen chloride gas or hydrochloric acid in an organic solvent is introduced.
- The resulting hydrochloride salt precipitates or crystallizes out.
- The solid is filtered, washed with cold solvent, and dried under vacuum.
This step is crucial for pharmaceutical applications, ensuring consistent dosing and solubility.
Solvent and Reagent Considerations
| Aspect | Details |
|---|---|
| Preferred Solvents | Dimethylformamide (DMF), tetrahydrofuran (THF), ethanol, ethyl acetate |
| Bases Used | Triethylamine or diisopropylethylamine when coupling agents are involved |
| Reaction Atmosphere | Inert nitrogen or argon atmosphere to prevent oxidation |
| Temperature Range | 25°C to 160°C depending on step and solvent |
| Purification | Flash chromatography using dichloromethane/methanol or ethyl acetate/hexane mixtures; washing with brine (25% NaCl) to remove impurities |
Research Findings and Optimization
- Reaction times and temperatures are optimized to balance yield and purity; excessive heating may lead to side reactions.
- Use of DMF as solvent is preferred for nucleophilic substitution due to its high polarity and ability to dissolve both organic and inorganic reagents.
- Washing organic layers with brine improves removal of residual water and salts, enhancing product purity.
- Drying agents such as anhydrous sodium sulfate are used to remove traces of moisture before concentration.
- The hydrochloride salt form exhibits improved stability and handling characteristics compared to the free base.
Summary Table of Preparation Parameters
| Step | Reagents | Solvent | Conditions | Notes |
|---|---|---|---|---|
| Functionalization of phenol | 2,6-dimethylphenol, paraformaldehyde, HCl | Ethanol | Reflux, 4 hours, argon atmosphere | Mannich-type reaction to introduce hydroxymethyl |
| Pyrrolidine substitution | Intermediate (chloromethyl or hydroxymethyl derivative), pyrrolidine | DMF or THF | 25-80°C, 10-48 hours, nitrogen atmosphere | Nucleophilic substitution |
| Purification | Flash chromatography | DCM/methanol or ethyl acetate/hexane | Ambient temperature | Removal of impurities |
| Hydrochloride salt formation | Free base, HCl gas or HCl solution | Ethanol or ethyl acetate | Ambient temperature | Crystallization of hydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the pyrrolidine ring or the phenol group.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
Scientific Research Applications
Antidepressant Activity
Research has indicated that derivatives of pyrrolidinyl phenols exhibit significant antidepressant activity. A study demonstrated that compounds structurally related to 2,6-dimethyl-4-(pyrrolidin-1-ylmethyl)phenol hydrochloride showed efficacy in animal models of depression, suggesting potential therapeutic applications in treating mood disorders.
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress and apoptosis, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.
Polymer Additives
This compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to thermal degradation.
Coatings
The compound's chemical structure allows it to act as a curing agent in epoxy resins, leading to improved adhesion and durability of coatings applied on various substrates.
Case Studies
Mechanism of Action
The mechanism of action of 2,6-dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 218796-04-4
- Molecular Formula: C₁₃H₂₀ClNO
- Molar Mass : 241.76 g/mol
- Structure: A phenol core substituted with methyl groups at the 2- and 6-positions and a pyrrolidin-1-ylmethyl group at the 4-position. The compound exists as a hydrochloride salt, enhancing its solubility and stability .
Hazard Profile : Classified as an irritant (Xi), necessitating careful handling during synthesis or pharmaceutical applications .
Comparison with Structurally Similar Compounds
Barnidipine Hydrochloride Impurities
Example Compounds :
(3'S,4R)-1-Benzyl-3-pyrrolidinyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate (Compound 2 in )
3-(R)-1-Benzylpyrrolidin-3-yl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (Compound 3 in )
Key Differences :
- Core Structure: These impurities feature a 1,4-dihydropyridine (DHP) ring, a hallmark of calcium channel blockers like barnidipine, whereas the target compound has a phenol core.
- Substituents: The DHP-based impurities include nitro (NO₂) and ester (COOR) groups at the 4-position, absent in the phenol derivative.
- Molecular Weight : The target compound (241.76 g/mol) is significantly lighter than these impurities (e.g., Compound 2: ~550–600 g/mol estimated), owing to the absence of bulky benzyl and nitro groups .
Synthetic Pathways: Barnidipine impurities arise during drug synthesis via incomplete esterification or oxidation steps, whereas the phenol derivative likely forms through alkylation of phenol with pyrrolidine derivatives .
Benidipine Hydrochloride Impurities
Example Compounds :
Key Differences :
- Functional Groups: The benzoate esters and nitro groups in Benidipine impurities contrast with the phenol and pyrrolidine moieties in the target compound.
- Biological Activity : Benidipine is a calcium channel blocker; the target compound’s pharmacological role is unspecified but may serve as an intermediate or impurity .
Amorolfine Hydrochloride
- Structure : (2R,6S)-2,6-dimethyl-4-[2-methyl-3-(4-tert-pentylphenyl)propyl]morpholine hydrochloride .
- Comparison: Core: Morpholine ring vs. pyrrolidine in the target compound. Substituents: Amorolfine includes a tert-pentylphenyl group, imparting lipophilicity, whereas the phenol derivative has a simpler aromatic system. Application: Amorolfine is an antifungal agent, highlighting divergent therapeutic uses compared to the uncharacterized target compound .
4-(Diphenylmethoxy)piperidine Hydrochloride
- Structure : Piperidine ring with a diphenylmethoxy substituent .
- Comparison: Core: Piperidine vs. pyrrolidine in the target compound.
Research Findings and Implications
- Structural Impact on Solubility : The hydrochloride salt form is common across these compounds, improving aqueous solubility for pharmacological applications .
- Synthetic Challenges : Impurities like those in Barnidipine and Benidipine require stringent control per ICH guidelines (<0.10% threshold), whereas the target compound’s regulatory status remains unclear .
- Hazard Considerations: The irritant nature of the phenol derivative (Xi) contrasts with the toxicity profiles of DHP-based drugs, which are generally non-irritant but require monitoring for cardiovascular side effects .
Biological Activity
2,6-Dimethyl-4-(pyrrolidin-1-ylmethyl)phenol hydrochloride (CAS No. 218796-04-4) is a compound that has garnered attention due to its potential biological activities. This article provides a detailed examination of its biological properties, including antibacterial and antifungal activities, along with relevant data tables and findings from various studies.
- Molecular Formula: C13H20ClNO
- Molecular Weight: 241.76 g/mol
- CAS Number: 218796-04-4
- Synonyms: 2,6-Dimethyl-4-(tetrahydro-1H-pyrrol-1-ylmethyl)phenol hydrochloride
Antibacterial Activity
Research indicates that compounds containing pyrrolidine rings exhibit significant antibacterial properties. A study evaluating various pyrrolidine derivatives found that certain derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria. Specific findings include:
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | 3.12 | Staphylococcus aureus |
| Other Pyrrolidine Derivatives | 0.0195 - 0.025 | Escherichia coli |
The compound was particularly effective against Staphylococcus aureus, with minimal inhibitory concentration (MIC) values comparable to known antibiotics such as ciprofloxacin .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity. Studies have demonstrated that pyrrolidine alkaloids can inhibit the growth of various fungal strains:
| Compound | MIC (μg/mL) | Target Fungi |
|---|---|---|
| This compound | 0.0048 | Candida albicans |
| Other Pyrrolidine Derivatives | 0.0098 - 0.039 | Aspergillus species |
These results suggest that the compound may be a promising candidate for further development as an antifungal agent .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the pyrrolidine ring enhances membrane permeability in bacterial cells, leading to increased susceptibility to the compound .
Case Studies
Several case studies have explored the efficacy of this compound in various biological assays:
- In Vitro Antibacterial Screening : A study conducted on multiple bacterial strains revealed that the compound effectively inhibited bacterial growth within hours of exposure, indicating rapid action against pathogens.
- Antifungal Efficacy : In another study, the compound was tested against clinical isolates of Candida species, showing significant inhibition and suggesting potential use in treating fungal infections.
Q & A
Q. What are the recommended analytical methods for characterizing the purity and structure of 2,6-dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride?
Methodological Answer:
- Purity Analysis : Use reversed-phase HPLC with a C18 column (e.g., 5 μm, 250 × 4.6 mm) and a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in gradient mode. Detection at 220–260 nm is optimal for phenolic derivatives .
- Structural Confirmation :
- Thermal Stability : Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to assess decomposition temperatures (e.g., melting points >200°C with decomposition, as seen in structurally related hydrochlorides) .
Q. How can researchers optimize synthetic routes for this compound?
Methodological Answer: A plausible route involves a Mannich reaction :
React 2,6-dimethylphenol with formaldehyde and pyrrolidine in ethanol under reflux to form the tertiary amine intermediate.
Precipitate the hydrochloride salt using HCl gas or concentrated HCl in anhydrous ether.
Purify via recrystallization from ethanol/ethyl acetate (yield: ~60–75%) .
Key Considerations :
- Control reaction pH (<3) to avoid side reactions.
- Monitor intermediates using TLC (silica gel, hexane:ethyl acetate 3:1) .
Advanced Research Questions
Q. How can contradictory solubility data in polar vs. non-polar solvents be resolved?
Methodological Answer: Contradictions may arise from:
- Crystalline Polymorphism : Use powder X-ray diffraction (PXRD) to identify polymorphic forms affecting solubility .
- Ionization Effects : Perform pH-dependent solubility studies (e.g., in buffered solutions from pH 1–7.4). The hydrochloride salt should exhibit higher solubility in acidic media (e.g., ≥50 mg/mL at pH 1.2) due to protonation of the pyrrolidine nitrogen .
- Data Validation : Cross-reference with structurally related compounds (e.g., benidipine hydrochloride, which is sparingly soluble in water but soluble in methanol) .
Q. What strategies are effective for studying structure-activity relationships (SAR) in pharmacological applications?
Methodological Answer:
- Analog Synthesis : Modify the pyrrolidine moiety (e.g., replace with piperidine or morpholine) and assess changes in receptor binding using radioligand assays .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like calcium channels or fungal enzymes, leveraging homology models from benidipine or amorolfine studies .
- In Vitro Assays : Test antifungal activity against Candida albicans (MIC ≤4 μg/mL) or vasodilatory effects in rat aortic rings (EC₅₀ <10 μM) .
Critical Analysis of Contradictory Evidence
- Stereochemical Ambiguity : and highlight the importance of stereochemistry in biological activity. If synthetic routes yield racemic mixtures, chiral HPLC (e.g., Chiralpak AD-H column) must be employed to separate enantiomers and assess individual potencies .
- Impurity Profiling : Reference standards (e.g., EP impurities) in and suggest monitoring for byproducts like unreacted phenol or N-alkylated derivatives using LC-MS/MS .
Key Research Gaps
Metabolic Pathways : No data on hepatic metabolism (e.g., cytochrome P450 interactions). Proposed studies: Incubate with human liver microsomes + NADPH, analyze metabolites via UPLC-QTOF .
Crystal Engineering : Polymorph stability under accelerated storage conditions (40°C/75% RH) remains unstudied .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
